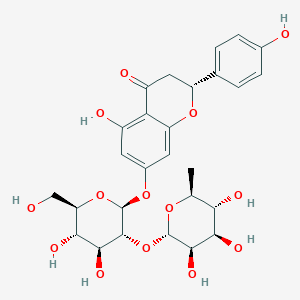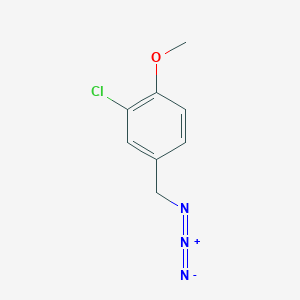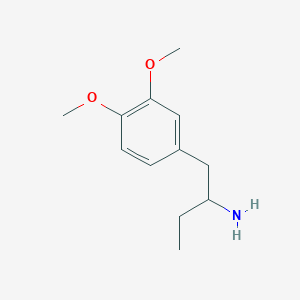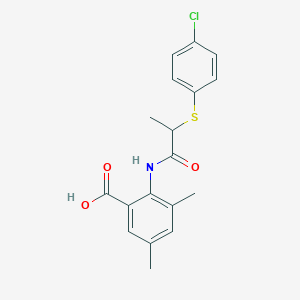
2-(2-(4-Chlorophenylthio)propanoylamino)-3,5-dimethylbenzoic acid; 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(4-Chlorophenylthio)propanoylamino)-3,5-dimethylbenzoic acid (abbreviated as 2CPDMBA) is a synthetic organic compound which has been studied for its potential applications in scientific research. It has been used in a variety of experiments, including those related to biochemistry and physiology. The compound is a derivative of benzoic acid, with a thio group and an amino group attached.
Wissenschaftliche Forschungsanwendungen
2-(2-(4-Chlorophenylthio)propanoylamino)-3,5-dimethylbenzoic acid; 95% has been used in various scientific research applications. It has been used as a chemical tool to study the structure and function of enzymes, as well as to study the effects of drugs on enzyme activity. It has also been used to study the effects of drugs on cells, tissues, and organs. Additionally, it has been used in experiments to study the interaction of proteins with drugs and other molecules.
Wirkmechanismus
The exact mechanism of action of 2-(2-(4-Chlorophenylthio)propanoylamino)-3,5-dimethylbenzoic acid; 95% is not yet fully understood. However, it is believed that the compound acts as a competitive inhibitor of enzymes, which means that it binds to the active site of the enzyme and prevents other molecules from binding. Additionally, it is believed that the compound binds to proteins and other molecules, altering their structure and function.
Biochemical and Physiological Effects
2-(2-(4-Chlorophenylthio)propanoylamino)-3,5-dimethylbenzoic acid; 95% has been studied for its potential biochemical and physiological effects. In laboratory studies, the compound has been shown to inhibit the activity of enzymes involved in cell metabolism, such as glycolytic enzymes. Additionally, it has been shown to inhibit the activity of enzymes involved in protein synthesis and degradation. Furthermore, it has been found to alter the expression of genes involved in cell growth and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-(4-Chlorophenylthio)propanoylamino)-3,5-dimethylbenzoic acid; 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound which is easy to synthesize and store. Additionally, it is a relatively stable compound which does not degrade easily. However, there are some limitations to its use in laboratory experiments. For instance, it is a relatively weak compound and may not be able to bind to certain enzymes or proteins. Additionally, it may not be able to penetrate certain cell membranes.
Zukünftige Richtungen
There are several potential future directions for research involving 2-(2-(4-Chlorophenylthio)propanoylamino)-3,5-dimethylbenzoic acid; 95%. One potential direction is to further study its mechanism of action and its effects on enzymes, proteins, and cells. Additionally, further research could be conducted to explore the potential applications of 2-(2-(4-Chlorophenylthio)propanoylamino)-3,5-dimethylbenzoic acid; 95% in drug design and development. Another potential direction is to study the compound’s effects on other physiological processes, such as the immune system. Finally, further research could be conducted to explore the potential toxicity of 2-(2-(4-Chlorophenylthio)propanoylamino)-3,5-dimethylbenzoic acid; 95%.
Synthesemethoden
2-(2-(4-Chlorophenylthio)propanoylamino)-3,5-dimethylbenzoic acid; 95% can be synthesized in a two-step process. The first step involves the reaction of 4-chlorophenylthiol with 2-chloropropionyl chloride in the presence of a base, such as potassium carbonate, to form 2-(2-(4-chlorophenylthio)propanoyl)chloride. This intermediate product is then reacted with 3,5-dimethylbenzoic acid in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form 2-(2-(4-Chlorophenylthio)propanoylamino)-3,5-dimethylbenzoic acid; 95%.
Eigenschaften
IUPAC Name |
2-[2-(4-chlorophenyl)sulfanylpropanoylamino]-3,5-dimethylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3S/c1-10-8-11(2)16(15(9-10)18(22)23)20-17(21)12(3)24-14-6-4-13(19)5-7-14/h4-9,12H,1-3H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFUKUSDMWJSHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)O)NC(=O)C(C)SC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-Chlorophenylthio)propanoylamino)-3,5-dimethylbenzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


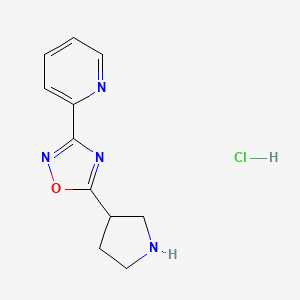



![2-(4-Chloro-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6354437.png)
![t-Butyl 6-aminohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate](/img/structure/B6354443.png)

